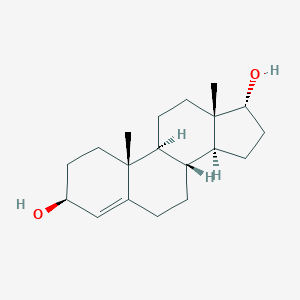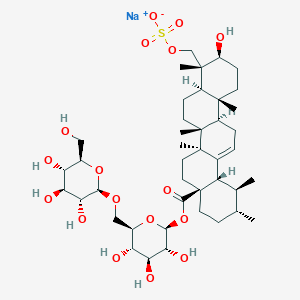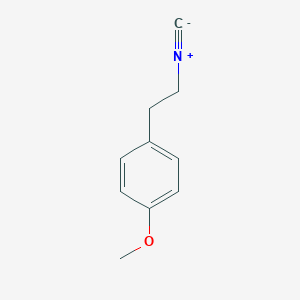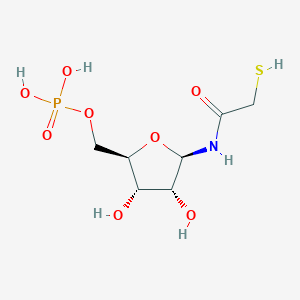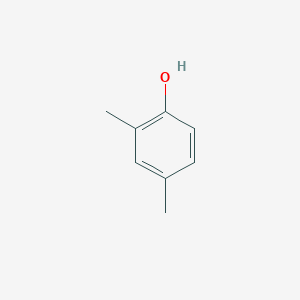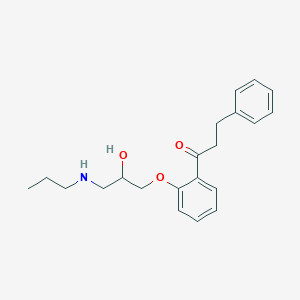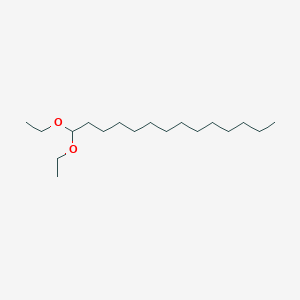![molecular formula C11H12N2O4S2 B051763 3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-93-3](/img/structure/B51763.png)
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, commonly known as CMBT, is a heterocyclic organic compound that belongs to the class of benzothiadiazine derivatives. CMBT has been widely studied due to its potential therapeutic applications in various diseases, including cancer, diabetes, and hypertension. In
Mechanism Of Action
The exact mechanism of action of CMBT is not fully understood. However, studies have suggested that CMBT exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. CMBT has also been found to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase IX.
Biochemical And Physiological Effects
CMBT has been shown to have various biochemical and physiological effects. Studies have demonstrated that CMBT can induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. Additionally, CMBT has been found to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in these processes. Furthermore, CMBT has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals by regulating the expression of various genes involved in glucose metabolism.
Advantages And Limitations For Lab Experiments
CMBT has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. Additionally, CMBT has been extensively studied, and its therapeutic potential has been well-documented. However, CMBT also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CMBT can be toxic at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for research on CMBT. One area of research is to further elucidate the mechanism of action of CMBT and its interactions with various signaling pathways and enzymes. Additionally, further studies are needed to explore the potential therapeutic applications of CMBT in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, research is needed to develop more efficient synthesis methods for CMBT and to improve its solubility in water.
In conclusion, CMBT is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in other diseases.
Synthesis Methods
CMBT can be synthesized by reacting 2-mercaptoacetic acid with 2-amino-4-methylsulfonylbenzoic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then reacted with methylamine to form CMBT.
Scientific Research Applications
CMBT has been extensively studied for its potential therapeutic applications. Studies have shown that CMBT exhibits anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CMBT has been shown to have anti-diabetic effects by regulating glucose metabolism and improving insulin sensitivity. Furthermore, CMBT has been found to possess anti-hypertensive properties by reducing blood pressure and improving endothelial function.
properties
CAS RN |
124802-93-3 |
|---|---|
Product Name |
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Molecular Formula |
C11H12N2O4S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H12N2O4S2/c1-7-2-3-9-8(6-7)12-11(13-19(9,16)17)18-5-4-10(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
YIQGVBIZWGBRFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



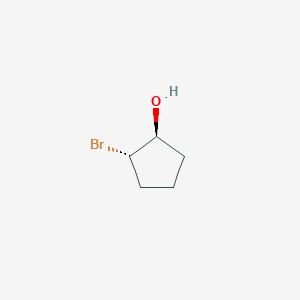

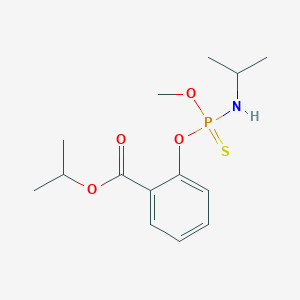
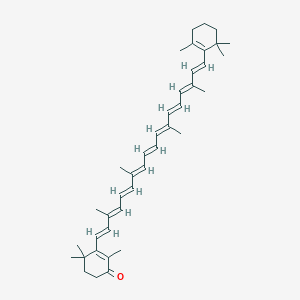
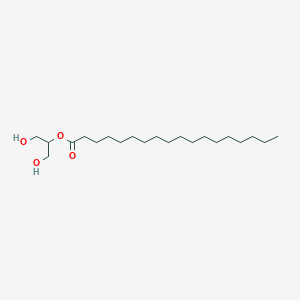
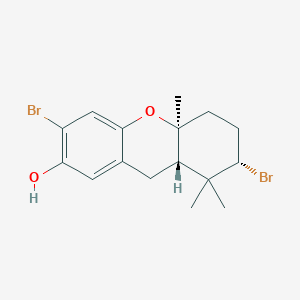
![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
